(furan-2-yl)methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
(furan-2-yl)methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (furan-2-yl)methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves multiple steps. One common method includes the bromination of a precursor compound followed by esterification. For instance, the radical bromination of a methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions can yield a brominated intermediate. This intermediate can then be converted into the desired ester using triethyl phosphite at elevated temperatures .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(furan-2-yl)methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The furan ring and chromene core can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chromene derivatives, while oxidation and reduction can lead to different functionalized products.
Scientific Research Applications
(furan-2-yl)methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (furan-2-yl)methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The furan ring and chromene core can also interact with cellular components, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: Contains a furan ring and exhibits similar electronic properties.
(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins: Shares the chromene core and has comparable biological activities.
Uniqueness
(furan-2-yl)methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of both a furan ring and a bromine atom, which can significantly influence its reactivity and biological properties. This combination of structural features makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
furan-2-ylmethyl 6-bromo-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO5/c16-10-3-4-13-9(6-10)7-12(15(18)21-13)14(17)20-8-11-2-1-5-19-11/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAAHIWEBBVDCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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